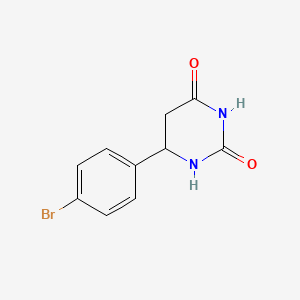

6-(4-Bromophenyl)-1,3-diazinane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of diazinane, which is a six-membered cyclic compound containing nitrogen atoms . The “4-Bromophenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution or Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely involve a diazinane ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a bromine atom attached .Chemical Reactions Analysis

The compound, due to the presence of the bromine atom, might undergo various substitution reactions. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, brominated phenyl compounds often have relatively high densities and may be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Triarylpyrimidines

The compound is used in the synthesis of triarylpyrimidines. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate . This reaction sequence uses two moles of the α,β-unsaturated ketone .

DNA Binding

Triarylpyrimidines synthesized using this compound have shown significant DNA binding results . By careful manipulation of structure, highly DNA selective molecules could be developed .

Anti-pneumocystic Activity

The compound has been used in the synthesis of dicationic diarylpyrimidines, which have shown significant anti-pneumocystic activity .

Antimicrobial Activity

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound. Some of these derivatives have shown promising antimicrobial activity .

Anticancer Activity

Some derivatives of the compound have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that some derivatives of the compound have good docking scores within the binding pocket of selected proteins .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCJUOTXNIQTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)

![4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2874902.png)

![N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2874907.png)

![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2874915.png)